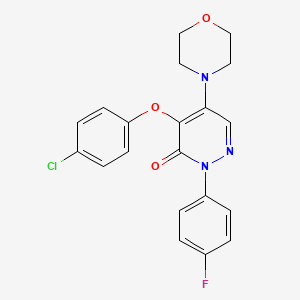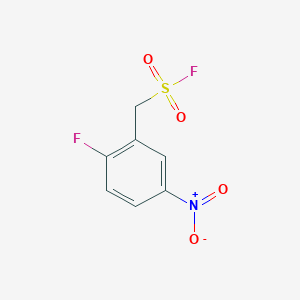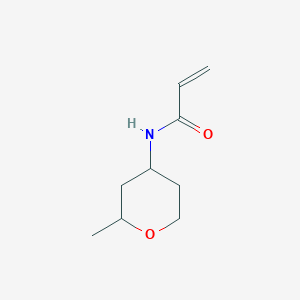![molecular formula C23H25ClF3N3O4S B2564095 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1215798-14-3](/img/structure/B2564095.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClF3N3O4S and its molecular weight is 531.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
The synthesis and chemical characterization of compounds related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride have been extensively studied. These compounds are part of research efforts to create novel chemical entities with potential therapeutic applications. For instance, benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020). Similarly, research into the synthesis of fluoro-substituted sulphonamide benzothiazole compounds has demonstrated antimicrobial potential, highlighting the diverse biodynamic properties that can be achieved through chemical modification (Jagtap et al., 2010).
Pharmacological Potential
Studies on the pharmacological potential of benzothiazole and related derivatives reveal significant insights. For example, compounds like N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride have been tested for anti-anoxic activity, showcasing potent effects in animal models (Ohkubo et al., 1995). This indicates a potential for neurological protection or enhancement, which could be relevant in conditions of reduced oxygen supply to the brain.
Antimicrobial and Antifungal Applications
Further research has focused on the antimicrobial and antifungal applications of benzothiazole derivatives. Compounds synthesized from 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have shown promising results in combating bacterial and fungal strains, thereby contributing valuable insights into the development of new antimicrobial agents (Talupur et al., 2021).
Anti-Corrosive Properties
Interestingly, benzothiazole derivatives have also been investigated for their anti-corrosive properties. Studies on their effectiveness in protecting steel against corrosion in acidic environments have provided useful data for industrial applications, demonstrating that these compounds can offer significant protection through both physical and chemical adsorption mechanisms (Hu et al., 2016).
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O4S.ClH/c1-31-17-6-7-18(32-2)20-19(17)27-22(34-20)29(9-8-28-10-12-33-13-11-28)21(30)15-4-3-5-16(14-15)23(24,25)26;/h3-7,14H,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJZMTZMRWKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

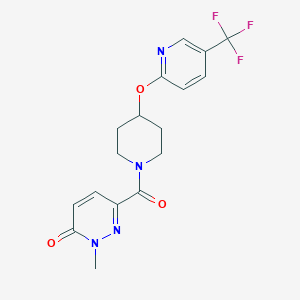
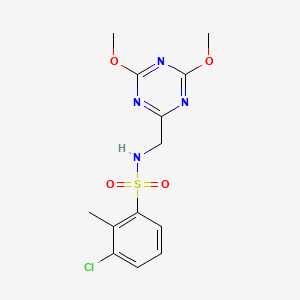

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2564019.png)
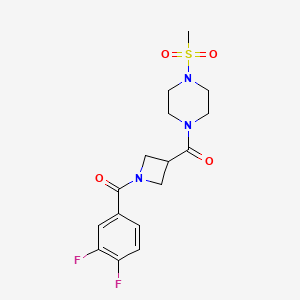

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2564023.png)
![5-Bromo-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2564024.png)


